2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide
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Overview
Description
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide is an organic compound that features a morpholine ring, a chlorophenyl group, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide typically involves the reaction of 4-chlorobenzaldehyde with morpholine and subsequent conversion to the thioamide. A common synthetic route includes:
Formation of the intermediate: 4-chlorobenzaldehyde reacts with morpholine in the presence of a suitable catalyst to form 2-(4-chlorophenyl)-2-morpholin-4-ylethanol.
Conversion to thioamide: The intermediate is then treated with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-morpholin-4-ylethanethioamide
- 2-(4-Fluorophenyl)-2-morpholin-4-ylethanethioamide
- 2-(4-Methylphenyl)-2-morpholin-4-ylethanethioamide
Uniqueness
2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-3-1-9(2-4-10)11(12(14)17)15-5-7-16-8-6-15/h1-4,11H,5-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNZJEZMNYVARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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